Welcome to the BenchChem Online Store!
molecular formula C6H12O3 B3051470 2,2-Dimethyl-1,3-dioxan-5-ol CAS No. 3391-30-8

2,2-Dimethyl-1,3-dioxan-5-ol

Cat. No. B3051470
M. Wt: 132.16 g/mol
InChI Key: CGNOMSJAJQUXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07425634B2

Procedure details

To a diethyl ether (150 ml) solution of 2,2-dimethyl-1,3-dioxan-5-one (15 g, 0.115 mol), lithium aluminum hydride (4.38 g, 0.115 mol) was added at 0 to 8° C. for one hour in a nitrogen atmosphere. To the reaction mixture, water (4.2 ml), a 5N aqueous sodium hydroxide solution (4.2 ml), and water (12.8 ml) were sequentially added dropwise at 0 to 10° C. The mixture was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to obtain the title compound (14.2 g, 93.4%) as a colorless oil.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.8 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.2 mL
Type
solvent
Reaction Step Two
Yield
93.4%

Identifiers

REACTION_CXSMILES
C(OCC)C.[CH3:6][C:7]1([CH3:14])[O:12][CH2:11][C:10](=[O:13])[CH2:9][O:8]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O>[CH3:6][C:7]1([CH3:14])[O:12][CH2:11][CH:10]([OH:13])[CH2:9][O:8]1 |f:2.3.4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
15 g
Type
reactant
Smiles
CC1(OCC(CO1)=O)C
Name
Quantity
4.38 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12.8 mL
Type
solvent
Smiles
O
Name
Quantity
4.2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(CO1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 93.4%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.